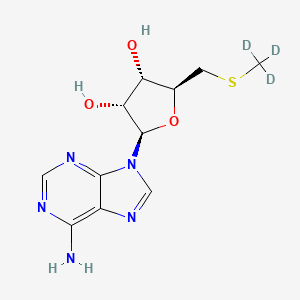
5'-Deoxy-5'-methylthioadenosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-methylthioadenosine-d3: is a deuterated analog of 5’-Deoxy-5’-methylthioadenosine, a naturally occurring nucleoside. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling. It plays a significant role in various biochemical processes, including polyamine biosynthesis and the methionine salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-methylthioadenosine-d3 typically involves the deuteration of 5’-Deoxy-5’-methylthioadenosine. The process includes the incorporation of deuterium atoms into the methylthio group. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of 5’-Deoxy-5’-methylthioadenosine-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Deoxy-5’-methylthioadenosine-d3 can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Deoxy-5’-methylthioadenosine-d3 is used as an internal standard in mass spectrometry for the quantification of 5’-Deoxy-5’-methylthioadenosine. It helps in accurate measurement and analysis of biochemical samples .
Biology: In biological research, this compound is used to study the methionine salvage pathway and polyamine biosynthesis. It serves as a substrate for enzymes like methylthioadenosine phosphorylase, providing insights into cellular metabolism .
Medicine: The compound has potential therapeutic applications in cancer research. It has been shown to inhibit tumor cell proliferation and induce apoptosis in leukemia cells. It also affects the tumor microenvironment by controlling inflammation .
Industry: In the pharmaceutical industry, 5’-Deoxy-5’-methylthioadenosine-d3 is used in the development of drugs targeting metabolic pathways. Its stable isotopic labeling makes it valuable for pharmacokinetic studies .
Mechanism of Action
5’-Deoxy-5’-methylthioadenosine-d3 exerts its effects by acting as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the cleavage of the compound, leading to the production of adenine and methylthioribose. These products are further utilized in the methionine salvage pathway and polyamine biosynthesis . The compound also inhibits protein carboxymethyltransferase, affecting various cellular processes .
Comparison with Similar Compounds
5’-Deoxy-5’-methylthioadenosine: The non-deuterated analog of 5’-Deoxy-5’-methylthioadenosine-d3.
S-adenosylmethionine: A related compound involved in methylation reactions and polyamine biosynthesis.
Adenosine: A nucleoside with similar structural features but different biological functions.
Uniqueness: 5’-Deoxy-5’-methylthioadenosine-d3 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Its deuterated form provides enhanced stability and accuracy in analytical measurements compared to its non-deuterated analog .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGFSXJNOTRMR-YZLHILBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














